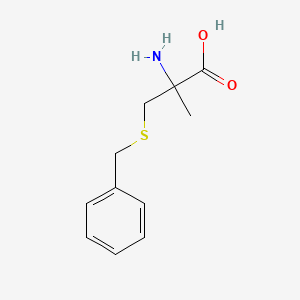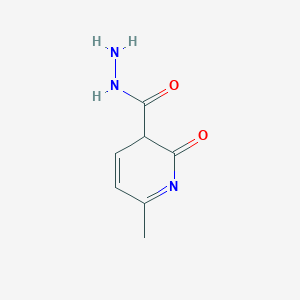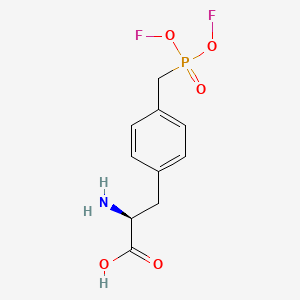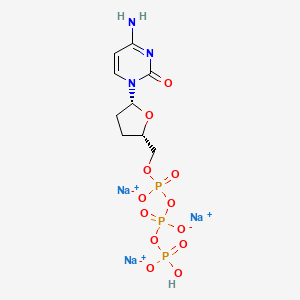![molecular formula C12H10F3N5OS B12333717 N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B12333717.png)
N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a complex organic compound that features a thiazole ring substituted with a trifluoromethyl group, a pyridine carboximidoyl moiety, and a carbohydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Pyridine Carboximidoyl Moiety: This step involves the reaction of the thiazole intermediate with pyridine-3-carboximidoyl chloride under basic conditions.
Formation of the Carbohydrazide Group: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety.
Reduction: Reduction reactions can occur at the carbohydrazide group, converting it to various reduced forms.
Substitution: The trifluoromethyl group and the pyridine moiety can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole and pyridine rings.
Reduction Products: Reduced forms of the carbohydrazide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide: Lacks the pyridine carboximidoyl moiety.
N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide: Lacks the methyl group on the thiazole ring.
2-methyl-N’-(pyridine-3-carboximidoyl)-1,3-thiazole-5-carbohydrazide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group, the pyridine carboximidoyl moiety, and the carbohydrazide group in 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide makes it unique compared to similar compounds
特性
分子式 |
C12H10F3N5OS |
|---|---|
分子量 |
329.30 g/mol |
IUPAC名 |
N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10F3N5OS/c1-6-18-9(12(13,14)15)8(22-6)11(21)20-19-10(16)7-3-2-4-17-5-7/h2-5H,1H3,(H2,16,19)(H,20,21) |
InChIキー |
JNLRHJSRCGDGQG-UHFFFAOYSA-N |
異性体SMILES |
CC1=NC(=C(S1)C(=O)N/N=C(/C2=CN=CC=C2)\N)C(F)(F)F |
正規SMILES |
CC1=NC(=C(S1)C(=O)NN=C(C2=CN=CC=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B12333634.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B12333643.png)


![methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12333657.png)
![5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12333665.png)
![(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B12333669.png)

![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl-](/img/structure/B12333681.png)

![2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B12333689.png)
![2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B12333695.png)


